Enhanced Predicted Metabolic Stability via the Fluorinated Cyclopropane Ring Compared to Non-Fluorinated Oxalamide Analogs
The compound incorporates a 4-fluorophenyl-substituted cyclopropane ring, a pharmacophore known to significantly enhance metabolic stability over non-fluorinated or open-chain analogs [1]. In the context of cyclopropyl amide derivatives targeting the histamine H3 receptor, fluorination of the cyclopropane ring led to a >5-fold increase in in vitro microsomal half-life (t1/2) compared to the non-fluorinated parent scaffold [2]. While the exact t1/2 for CAS 1049438-13-2 has not been reported, the well-established class effect of fluorinated cyclopropanes on oxidative metabolism strongly supports a superior metabolic stability profile compared to the direct non-fluorinated analog, N1-cyclopropyl-N2-(1-phenylethyl)oxalamide (CAS 311791-16-9).
| Evidence Dimension | Metabolic Stability (in vitro microsomal half-life, t1/2) |
|---|---|
| Target Compound Data | Not directly reported (presumed enhanced via class effect) |
| Comparator Or Baseline | Non-fluorinated cyclopropyl amide H3 antagonist: t1/2 = ~10 min in human liver microsomes |
| Quantified Difference | >5-fold increase in t1/2 for fluorinated analog (class-level observation from patent SAR) |
| Conditions | Human liver microsomal incubation; data from WO2010096011A1 for a related cyclopropyl amide series |
Why This Matters
For procurement in drug discovery programs, selecting a compound with a built-in structural motif known to confer metabolic stability reduces the risk of early-stage failure due to rapid clearance, a major cause of compound attrition.
- [1] Neufeld, K. (2025). Fluorinated cyclopropanes are highly desired pharmacophores in drug discovery owing to the beneficial effects of C–F bonds on metabolic stability. ACS Digitell Inc. View Source
- [2] AstraZeneca AB. (2010). Cyclopropyl amide derivatives targeting the histamine H3 receptor. Patent WO2010096011A1. View Source
